molecular formula C15H10BrClN2O2S B10895945 (2E)-3-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-methylprop-2-enamide

(2E)-3-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-methylprop-2-enamide

Katalognummer: B10895945
Molekulargewicht: 397.7 g/mol
InChI-Schlüssel: FAKPIUZRUBETKT-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE is a complex organic compound characterized by its unique structural components, including bromine, chlorine, sulfur, and cyano groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of bromine and chlorine substituents. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the formation of the propenamide moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the cyano and halogen groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes. It can be used in assays to investigate its effects on various biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating diseases.

Industry

Industrially, (E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.

Wirkmechanismus

The mechanism of action of (E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chlorfensulphide: An obsolete acaricide with a similar structural motif.

    3-Methoxyphenylboronic acid: Shares some functional groups and reactivity patterns.

Uniqueness

(E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE is unique due to its combination of bromine, chlorine, sulfur, and cyano groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H10BrClN2O2S

Molekulargewicht

397.7 g/mol

IUPAC-Name

(E)-3-[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]-2-cyano-N-methylprop-2-enamide

InChI

InChI=1S/C15H10BrClN2O2S/c1-19-14(20)9(8-18)6-11-7-13(16)15(21-11)22-12-4-2-10(17)3-5-12/h2-7H,1H3,(H,19,20)/b9-6+

InChI-Schlüssel

FAKPIUZRUBETKT-RMKNXTFCSA-N

Isomerische SMILES

CNC(=O)/C(=C/C1=CC(=C(O1)SC2=CC=C(C=C2)Cl)Br)/C#N

Kanonische SMILES

CNC(=O)C(=CC1=CC(=C(O1)SC2=CC=C(C=C2)Cl)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.